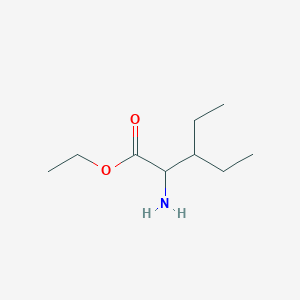

Ethyl 2-amino-3-ethylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-ethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-7(5-2)8(10)9(11)12-6-3/h7-8H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOMNNGXHFJVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 3 Ethylpentanoate and Its Direct Precursors

Classical and Established Synthetic Routes for 2-amino-3-ethylpentanoic Acid

Classical methods for amino acid synthesis generally produce racemic mixtures, which may be suitable for applications where stereochemistry is not critical.

Catalytic reduction is a fundamental technique for the synthesis of amines from various functional groups. For 2-amino-3-ethylpentanoic acid, this can be approached by reducing a suitable precursor containing a nitrogen-bearing group at the alpha-position. A common strategy involves the hydrogenation of an azide (B81097). For instance, an α-azido ester can be reduced to the corresponding α-amino ester. This reduction is often carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. researchgate.net The process is clean and efficient, with the primary byproduct being nitrogen gas. researchgate.net

Other reductive strategies could involve:

Reduction of an Oxime: Starting with 2-keto-3-ethylpentanoic acid, an oxime can be formed by reaction with hydroxylamine. Subsequent reduction of the oxime using catalysts like zinc in hydrochloric acid (Zn/HCl) or sodium borohydride (B1222165) would yield the desired amino acid.

Reductive Amination: The direct conversion of 2-keto-3-ethylpentanoic acid to 2-amino-3-ethylpentanoic acid can be achieved via reductive amination. This involves reacting the keto acid with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.com

A prominent example applicable to α-amino acid synthesis is the Strecker synthesis . libretexts.org This method assembles an α-amino acid from an aldehyde or ketone, ammonia, and cyanide. libretexts.org For 2-amino-3-ethylpentanoic acid, the synthesis would commence with 3-pentanone. The reaction proceeds through the formation of an α-amino nitrile intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield the final amino acid. libretexts.org The Strecker synthesis is a powerful tool, though it typically results in a racemic product.

| Strecker Synthesis for 2-amino-3-ethylpentanoic Acid | |

| Starting Material | 3-Pentanone |

| Reagents | Ammonia (NH₃), Hydrogen Cyanide (HCN) or a cyanide salt (e.g., KCN) |

| Intermediate | 2-amino-2-cyano-3-ethylpentane |

| Final Step | Hydrolysis |

| Product | (±)-2-amino-3-ethylpentanoic acid |

Modern MCRs offer diverse routes to complex molecules, but the Strecker synthesis remains a foundational and relevant one-pot method for non-proteinogenic amino acids.

Asymmetric and Enantioselective Synthesis of Chiral 2-amino-3-ethylpentanoic Acid Derivatives

For many applications, obtaining enantiomerically pure forms of 2-amino-3-ethylpentanoic acid, such as the (R) or (S) enantiomer, is crucial. ambeed.comalfa-chemistry.com This requires the use of asymmetric synthesis techniques.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A well-established method utilizes Evans' oxazolidinone auxiliaries. researchgate.net For the synthesis of a β-branched α-amino acid, the process can involve the following key steps:

Acylation: The chiral auxiliary, such as (4R)-4-phenyl-oxazolidin-2-one, is acylated with an α,β-unsaturated carboxylic acid derivative.

Asymmetric Michael Addition: A nucleophile is added in a conjugate fashion, with the chiral auxiliary directing the approach of the nucleophile to create a new stereocenter with high diastereoselectivity.

Azidation: An azide group is introduced at the α-position, often via an electrophilic azide source. This reaction is also controlled by the chiral auxiliary.

Auxiliary Cleavage and Reduction: The auxiliary is cleaved, and the azide is reduced (e.g., via catalytic hydrogenolysis with Pd/C) to the primary amine, yielding the desired chiral amino acid derivative. researchgate.net

This strategy has been successfully applied to synthesize highly constrained α-amino acids with high stereoselectivity, often exceeding 90% diastereomeric excess. researchgate.net

Catalytic asymmetric synthesis is a highly desirable approach as it allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. researchgate.net

Methods applicable to chiral amino acid synthesis include:

Asymmetric Hydrogenation: Chiral catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), can be used for the enantioselective hydrogenation of dehydroamino acid precursors. This method is a cornerstone of industrial L-DOPA synthesis and can be adapted for other amino acids. libretexts.org

Phase-Transfer Catalysis: Asymmetric alkylation of glycine (B1666218) Schiff base esters can be performed using chiral phase-transfer catalysts. nih.gov These catalysts, such as chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, facilitate the reaction between the aqueous and organic phases, enabling stereocontrolled C-C bond formation.

Chiral Metal Complex Catalysis: Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand serve as effective templates for the asymmetric synthesis of various α-amino acids via alkylation or Michael addition reactions. nih.gov

| Catalytic Asymmetric Approach | Catalyst Type | Key Transformation | Stereocontrol |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Phosphine Complexes | Reduction of C=C bond in a dehydroamino acid | Face-selective hydrogen delivery libretexts.org |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Alkylation of a glycine enolate equivalent | Formation of a chiral ion pair nih.gov |

| Chiral Ni(II) Complex | Ni(II) complex of a chiral Schiff base | Alkylation or Michael addition of a glycine moiety | Steric shielding by the chiral ligand nih.gov |

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions, making them ideal for green chemistry applications. rsc.org

Several enzymatic strategies can be envisioned for the synthesis of chiral 2-amino-3-ethylpentanoic acid:

Kinetic Resolution using Lipases: A racemic ester, such as (±)-Ethyl 2-amino-3-ethylpentanoate, can be resolved using a lipase (B570770) (e.g., from Burkholderia cepacia). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the unreacted ester enantiomerically enriched. mdpi.com This method is widely used for resolving both acyclic and cyclic amino acid esters. mdpi.com

Reductive Amination with Amino Acid Dehydrogenases: An amino acid dehydrogenase could catalyze the asymmetric reductive amination of the corresponding α-keto acid (2-keto-3-ethylpentanoic acid) using ammonia and a cofactor like NADH or NADPH.

Transamination with Transaminases (Aminotransferases): A transaminase could catalyze the transfer of an amino group from a donor molecule (like L-alanine or L-aspartate) to 2-keto-3-ethylpentanoic acid, producing the chiral amino acid with high enantiomeric excess.

Enantioselective Hydrolysis with Nitrilases: Following a Strecker synthesis to produce the racemic α-amino nitrile, a nitrilase enzyme could be used for the enantioselective hydrolysis of one nitrile enantiomer to the corresponding amino acid, allowing for the separation of isomers. researchgate.net

The development of engineered enzymes, such as aldolases and lyases, continues to expand the toolbox for creating non-standard amino acids with high precision. rsc.orgnih.gov

Control over Absolute and Relative Stereochemistry

The creation of the two stereocenters in 2-amino-3-ethylpentanoic acid, the direct precursor to the target ester, in a controlled manner is a significant challenge in its synthesis. The relative and absolute stereochemistry can be directed through various asymmetric strategies, including the use of chiral auxiliaries, diastereoselective alkylations, and enzymatic resolutions.

Chiral Auxiliary-Mediated Synthesis:

One of the most reliable methods for introducing chirality is through the use of a chiral auxiliary. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of β-substituted α-amino acids like 2-amino-3-ethylpentanoic acid, chiral oxazolidinones, such as those developed by Evans, are particularly effective. researchgate.netwikipedia.orgnih.gov

The general approach involves the acylation of a chiral oxazolidinone, for instance, with a propionyl group. The resulting imide can then be selectively alkylated. In the context of synthesizing 2-amino-3-ethylpentanoic acid, a subsequent alkylation with an ethyl group would be required. The stereochemistry of the final product is dictated by the choice of the chiral auxiliary and the reaction conditions.

Another widely used class of chiral auxiliaries is based on pseudoephedrine and pseudoephenamine. nih.gov These auxiliaries have demonstrated remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov An amide derived from pseudoephenamine and a suitable carboxylic acid can be deprotonated to form a chiral enolate, which then reacts with an electrophile, such as an ethyl halide, in a highly diastereoselective manner. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid.

Diastereoselective Alkylation of Glycine Enolates:

An alternative strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent. A Schiff base is formed between glycine ethyl ester and a chiral auxiliary, for example, derived from camphor. Deprotonation with a strong base generates a chiral enolate, which can then be alkylated with an ethyl halide. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the Schiff base and the ester would yield the desired 2-amino-3-ethylpentanoic acid.

Enzymatic Resolution:

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of 2-amino-3-ethylpentanoic acid, a racemic mixture of the amino acid or its ester derivative can be subjected to the action of a stereoselective enzyme, such as a lipase or an acylase. For instance, a lipase could selectively hydrolyze one enantiomer of the racemic ethyl 2-amino-3-ethylpentanoate, leaving the other enantiomer unreacted. The resulting mixture of the unreacted ester and the hydrolyzed acid can then be separated. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, can be a highly efficient route to enantiopure amino acids. nih.govnih.gov

| Method | Key Principle | Potential Diastereomeric/Enantiomeric Excess |

| Chiral Auxiliary (Evans Oxazolidinone) | Temporary incorporation of a chiral molecule to direct alkylation. researchgate.netwikipedia.orgnih.gov | High de (>95%) often achievable. |

| Chiral Auxiliary (Pseudoephenamine) | Use of a pseudoephedrine-derived auxiliary to control enolate alkylation. nih.gov | High de, particularly effective for creating quaternary centers. nih.gov |

| Diastereoselective Alkylation | Alkylation of a chiral glycine enolate equivalent. | Dependent on the chiral auxiliary and reaction conditions. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. nih.govnih.gov | Can lead to very high ee (>99%). |

Esterification Methods for this compound

The final step in the synthesis of the target compound is the esterification of the carboxylic acid group of 2-amino-3-ethylpentanoic acid with ethanol (B145695). Several methods can be employed for this transformation.

Fischer-Speier Esterification:

The most traditional method for esterification is the Fischer-Speier reaction, which involves heating the amino acid in an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.comacs.org The reaction is an equilibrium process, and to drive it towards the product, water, which is formed as a byproduct, is typically removed, for instance, by azeotropic distillation. A patent describes a method for preparing amino acid esters in high yield by heating a mixture of the amino acid, alcohol, and sulfuric acid while continuously adding and removing the alcohol. google.com

Thionyl Chloride Method:

A common and effective method for the esterification of amino acids involves the use of thionyl chloride (SOCl₂). researchgate.net The amino acid is treated with thionyl chloride in ethanol. The thionyl chloride reacts with the alcohol to generate HCl in situ, which catalyzes the esterification. This method is generally high-yielding and proceeds under relatively mild conditions. The procedure typically involves adding thionyl chloride dropwise to a cooled suspension of the amino acid in ethanol and then stirring at room temperature or refluxing to complete the reaction. researchgate.net

Use of Trimethylchlorosilane:

A convenient and mild method for the synthesis of amino acid methyl esters utilizes trimethylchlorosilane (TMSCl) in methanol. nih.gov This system can be adapted for the synthesis of ethyl esters by using ethanol. The reaction is typically carried out by slowly adding TMSCl to the amino acid in ethanol and stirring at room temperature. This method offers good to excellent yields and avoids harsh reaction conditions. nih.gov

| Method | Reagents | Typical Conditions |

| Fischer-Speier Esterification | Ethanol, H₂SO₄ or HCl | Reflux, removal of water google.comacs.org |

| Thionyl Chloride Method | Ethanol, SOCl₂ | 0 °C to reflux researchgate.net |

| Trimethylchlorosilane Method | Ethanol, TMSCl | Room temperature nih.gov |

Modern Synthetic Paradigms (e.g., Sustainable Chemistry Considerations)

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. This includes the use of renewable resources, atom-economical reactions, and the reduction of hazardous waste.

Use of Solid Acid Catalysts for Esterification:

To circumvent the problems associated with corrosive and difficult-to-recycle mineral acids like sulfuric acid in Fischer esterification, solid acid catalysts have emerged as a sustainable alternative. acs.orgelsevierpure.comresearchgate.netmdpi.com These catalysts, which can include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons, are easily separable from the reaction mixture and can often be reused multiple times. acs.orgtandfonline.com A study reported the successful esterification of chiral amino acids in high yield and purity at room temperature by stirring with Amberlyst-15 in alcohols. tandfonline.com This approach simplifies the work-up procedure and reduces waste.

Biocatalysis:

As mentioned in the context of stereocontrol, enzymes offer a green alternative to traditional chemical methods. Biocatalytic processes operate under mild conditions (neutral pH, ambient temperature, and pressure) in aqueous media, thus reducing energy consumption and the use of hazardous organic solvents. The high selectivity of enzymes often eliminates the need for protection and deprotection steps, leading to shorter and more efficient synthetic routes. The chemoenzymatic synthesis of various alkylpyrazines from amino acids has been demonstrated, highlighting the potential of biocatalysis in generating complex molecules from simple precursors. nih.gov

Chemical Transformations and Reactivity of Ethyl 2 Amino 3 Ethylpentanoate

Functional Group Interconversions

The primary amine and ethyl ester groups of Ethyl 2-amino-3-ethylpentanoate are amenable to a variety of interconversions, allowing for the synthesis of diverse derivatives.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester of this compound can be cleaved through hydrolysis or converted to other esters via transesterification.

Ester Hydrolysis:

Ester hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, the ester undergoes hydrolysis to yield 2-amino-3-ethylpentanoic acid and ethanol (B145695). The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically employed. nih.gov The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process that yields the carboxylate salt of the amino acid. While effective, this method can be complicated by the reactivity of other functional groups. For amino acid esters, the rate of hydrolysis is influenced by the steric bulk of the alkyl groups. Studies on various α-amino acid esters have shown that chain branching near the reaction center, as is the case with the 3-ethyl group in this compound, can lead to specific steric effects that influence the reaction rate. researchgate.net For instance, the base-catalyzed hydrolysis of sterically hindered esters like tert-butyl esters is significantly slower than that of methyl or ethyl esters. researchgate.net

Transesterification:

Transesterification involves the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is also subject to steric effects. The bulky 3-ethyl group can hinder the approach of the incoming alcohol, potentially requiring more forcing conditions or specialized catalysts to achieve efficient conversion, especially with bulky alcohols.

Amine Protection and Deprotection Strategies (e.g., Fmoc, Boc)

The primary amino group of this compound is a key site for modification and is often protected during synthetic sequences to prevent unwanted side reactions. The choice of protecting group is crucial and depends on the stability required and the conditions for its removal.

tert-Butoxycarbonyl (Boc) Protection: The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, except for strong acids. The steric hindrance from the 3-ethyl group in this compound can affect the rate of the protection reaction. The protection is typically achieved by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. Deprotection is readily accomplished with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. researchgate.net

9-Fluorenylmethoxycarbonyl (Fmoc) Protection: The Fmoc group is another common amine protecting group, particularly in peptide synthesis. It is stable to acidic conditions but is readily cleaved by bases, such as piperidine (B6355638) in DMF. nih.gov This orthogonality to the Boc group allows for selective deprotection strategies in complex syntheses. The synthesis of Fmoc-protected amino acids can be achieved by reacting the amino acid with Fmoc-chloride or Fmoc-succinimide. nih.gov

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) or HCl |

| Fmoc | Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu | Piperidine in DMF |

Derivatization to Amides, Ureas, and Carbamates

The nucleophilic primary amine of this compound can be readily derivatized to form amides, ureas, and carbamates.

Amides: Amide bond formation can be achieved by reacting the amino ester with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. nih.gov Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form the amide bond directly from a carboxylic acid. researchgate.net

Ureas: Ureas can be synthesized by reacting the amino ester with an isocyanate. The lone pair of the nitrogen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea (B33335) linkage. nih.gov

Carbamates: Carbamates are typically formed by the reaction of the amino ester with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base to neutralize the HCl byproduct. chemrxiv.org This reaction is a common method for introducing protecting groups like Cbz (benzyloxycarbonyl).

Reactions Involving the Alpha-Carbon Chiral Center

The alpha-carbon of this compound is a stereocenter, and its configuration is crucial for the biological activity of many of its derivatives. Reactions involving this center must be carefully controlled to avoid racemization or epimerization.

The α-hydrogen is acidic due to the electron-withdrawing effects of the adjacent carbonyl and amino groups. This allows for the formation of an enolate under basic conditions. However, the formation of the enolate can lead to loss of stereochemical integrity through epimerization. nih.gov

Stereoselective Alkylation:

By employing a chiral auxiliary or a chiral base, it is possible to achieve stereoselective alkylation at the α-carbon. The enolate can be reacted with an electrophile, such as an alkyl halide, to introduce a new substituent at the alpha-position. The facial selectivity of the alkylation is controlled by the chiral environment created by the auxiliary or base, leading to the preferential formation of one diastereomer. organicchemistrydata.orgacs.org This methodology is a powerful tool for the synthesis of non-natural amino acids with novel side chains.

Nucleophilic and Electrophilic Reactivity of the Amino and Ester Moieties

The chemical character of this compound is defined by the interplay of the nucleophilic amino group and the electrophilic ester group.

Nucleophilic Reactivity of the Amino Group:

The primary amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily participates in nucleophilic substitution and addition reactions. A key example is N-acylation , where the amine attacks an acylating agent, such as an acyl chloride or anhydride, to form an amide. google.com This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.

Electrophilic Reactivity of the Ester Moiety:

The carbonyl carbon of the ethyl ester is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to reactions like hydrolysis and transesterification, as discussed earlier. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group, leading to the formation of tertiary alcohols after a double addition.

Oxidative and Reductive Transformations (e.g., conversion to amino alcohols)

The functional groups of this compound can be modified through oxidation and reduction reactions.

Reductive Transformations:

The ester group can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-3-ethylpentan-1-ol. This transformation is typically achieved using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.com The reaction is usually carried out in an anhydrous ether solvent like THF. It is important to note that LiAlH₄ will also reduce other carbonyl-containing functional groups if present.

Catalytic Hydrogenation: Catalytic hydrogenation offers a milder alternative for the reduction of esters to alcohols. This method often requires high pressures and temperatures and the use of specific catalysts, such as ruthenium or rhodium-based catalysts, to achieve good yields and selectivity. umaine.edursc.org A significant advantage of some catalytic hydrogenation methods is the potential to retain the stereochemical integrity of the α-carbon. rsc.org

| Reducing Agent | Product | Typical Conditions |

| LiAlH₄ | 2-amino-3-ethylpentan-1-ol | Anhydrous THF |

| H₂/Catalyst | 2-amino-3-ethylpentan-1-ol | High pressure, elevated temperature |

Oxidative Transformations:

While the primary amine can be oxidized, such reactions are less common in the context of controlled synthetic transformations of amino acid esters unless specific reagents are employed to target the nitrogen atom. The carbon skeleton itself is generally stable to oxidation under mild conditions.

Stereochemical Aspects and Conformational Analysis of Ethyl 2 Amino 3 Ethylpentanoate

Elucidation of Absolute and Relative Stereochemistry

The molecule of Ethyl 2-amino-3-ethylpentanoate contains two chiral centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between any other pairing is diastereomeric.

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. nih.govyoutube.comyoutube.com For the α-carbon, the priority of the substituents is typically: -NH2 > -COOH (or -COOEt) > Cβ > -H. For the β-carbon, the priority is determined by the groups attached to it. The relative stereochemistry describes the spatial relationship between the two chiral centers, designated as syn (when the amino group and the larger substituent on the β-carbon are on the same side in a Fischer projection) or anti (when they are on opposite sides).

Experimentally determining the absolute and relative stereochemistry of a compound like this compound can be achieved through several powerful analytical techniques:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, and thus its absolute and relative stereochemistry. researchgate.netnih.govpan.pl To apply this technique, a single crystal of a suitable derivative of this compound would be required. While a crystal structure for the parent ester may not be readily available, derivatization to a salt with a chiral acid or base of known absolute configuration can facilitate crystallization and allow for the unambiguous assignment of the stereochemistry of the amino acid ester. For instance, an X-ray study of L-isoleucine, a structurally related amino acid, provided detailed information on its crystal structure and molecular geometry. scribd.com

NMR Spectroscopy with Chiral Derivatizing Agents: In the absence of a suitable crystal, NMR spectroscopy can be a powerful tool. researchgate.net By reacting the amino group of this compound with a chiral derivatizing agent (CDA) of known absolute configuration, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), two diastereomeric amides are formed. rsc.org The resulting diastereomers will have distinct NMR spectra, particularly in ¹H and ¹⁹F NMR. Analysis of the chemical shift differences between the diastereomers allows for the assignment of the absolute configuration of the α-carbon.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum of an unknown stereoisomer of this compound with the spectra of standards of known configuration or with spectra predicted by quantum chemical calculations, the absolute configuration can be determined. nih.gov

**4.2. Methodologies for Stereoisomeric Purity Determination

Ensuring the stereoisomeric purity of a specific stereoisomer of this compound is crucial for its application in fields like asymmetric synthesis or pharmacology. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers and determining enantiomeric excess (ee). researchgate.nettandfonline.comtandfonline.comresearchgate.netyakhak.org For a compound like this compound, this would involve the following:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for the separation of amino acid esters. tandfonline.comyakhak.org The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Mobile Phase: The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is critical for achieving good separation. tandfonline.com The composition of the mobile phase is optimized to balance retention time and resolution.

Detection: Detection is usually performed using a UV detector. The area under each enantiomer's peak in the chromatogram is proportional to its concentration, allowing for the calculation of the enantiomeric excess.

Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

This table is illustrative and represents typical data for the chiral separation of a similar amino acid ester.

NMR spectroscopy is a versatile tool for both diastereomeric and enantiomeric characterization.

Diastereomeric Purity: Diastereomers have different physical properties and, consequently, distinct NMR spectra. A standard ¹H or ¹³C NMR spectrum of a mixture of diastereomers of this compound would show separate signals for each diastereomer, allowing for their direct quantification by integration.

Enantiomeric Purity: Enantiomers are indistinguishable in a standard achiral NMR experiment. However, their quantification can be achieved by using a chiral solvating agent (CSA). rsc.orgacs.orgacs.orgresearchgate.net A CSA is a chiral molecule that forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers in solution. This interaction induces a small chemical shift difference (non-equivalence) between the signals of the two enantiomers in the NMR spectrum. By integrating the separated signals, the enantiomeric excess can be determined. BINOL (1,1'-bi-2-naphthol) is an example of a CSA that has been used for the determination of enantiomeric excess of primary amines. acs.org

Conformational Preferences and Dynamics in Solution and Solid State

The steric bulk of the two ethyl groups at the β-position of this compound significantly restricts the rotation around the Cα-Cβ and C-N bonds, leading to a limited number of preferred conformations. Understanding these conformational preferences is key to elucidating its interactions with biological targets or its behavior in chemical reactions.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules. nih.gov For this compound, a computational study would typically involve:

Conformational Search: A systematic or stochastic search of the potential energy surface to identify all possible low-energy conformations (conformers). This involves rotating around the key single bonds, such as the Cα-Cβ, C-N, and ester bonds.

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated. This allows for the determination of the most stable conformers and their relative populations at a given temperature.

Analysis of Intramolecular Interactions: These studies can also provide insights into the intramolecular interactions, such as hydrogen bonds between the amino group and the ester carbonyl, that stabilize certain conformations. The conformational propensities of amino acids are influenced by a combination of sequence, intrinsic behavior, and environmental factors. nih.gov

Experimental techniques provide crucial data to validate and complement computational findings.

Advanced NMR Spectroscopy: In solution, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons. Observing an NOE between specific protons can confirm their close spatial arrangement, which is characteristic of a particular conformation. Coupling constants (J-values) from ¹H NMR can also provide information about dihedral angles.

X-ray Crystallography of Derivatives: As mentioned earlier, X-ray crystallography provides the most definitive picture of the solid-state conformation. nih.govpan.pl Obtaining a crystal structure of a derivative of this compound would reveal the precise bond lengths, bond angles, and torsion angles, offering a static snapshot of a low-energy conformation. This information is invaluable for understanding the steric and electronic properties of the molecule. For example, the crystal structure of L-isoleucine reveals a double-layered molecular packing. scribd.com

Influence of Stereochemistry on Higher-Order Chemical Structures

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. In the context of non-proteinogenic amino acids such as this compound, the stereochemical configuration at its two chiral centers—C2 (the α-carbon) and C3 (the β-carbon)—profoundly influences the conformation and, consequently, the structure and function of larger molecules into which it is incorporated. These larger entities, or higher-order chemical structures, include peptides, peptidomimetics, and various supramolecular assemblies.

The introduction of β-branched non-canonical amino acids (ncAAs) like this compound into peptide chains is a powerful strategy for modulating the properties of peptide-based therapeutics. nih.gov The specific stereoisomer of the amino acid ester used can dictate the local and global conformation of the resulting peptide. This is because the bulky β-substituent (in this case, an ethyl group) imposes significant steric constraints on the rotation of the peptide backbone, as defined by the dihedral angles phi (φ) and psi (ψ).

The presence of two adjacent stereocenters, as found in this compound, offers a sophisticated tool for controlling the three-dimensional structure of peptides. The stereoselective synthesis of such β-branched amino acids is a key challenge and a focus of significant research, often employing methods like asymmetric hydrogenation, Strecker reactions, or biocatalytic dynamic kinetic resolution to achieve high diastereoselectivity and enantioselectivity. nih.govchemrxiv.orgnih.govchemrxiv.org

When incorporated into a peptide sequence, the different diastereomers of 2-amino-3-ethylpentanoic acid (after hydrolysis of the ethyl ester) will favor distinct backbone conformations. For instance, the introduction of a D-amino acid into a sequence of L-amino acids can disrupt or stabilize secondary structures like α-helices and β-sheets. frontiersin.org This effect is amplified by the presence of a β-branch, which further restricts conformational freedom.

The influence of stereochemistry extends beyond secondary structure. In the formation of supramolecular structures, such as self-assembling peptide nanofibers or hydrogels, the chirality of the constituent amino acids is a determining factor for the morphology and handedness of the resulting assembly. frontiersin.org For example, a peptide containing the (2S, 3S)-isomer of 2-amino-3-ethylpentanoic acid would be expected to form assemblies with a different, and potentially opposite, helical twist compared to a peptide containing the (2R, 3R)-isomer. The co-assembly of peptides containing different stereoisomers can also lead to unique morphologies not observed with the homochiral peptides. frontiersin.org

The ability to precisely control the stereochemistry of this compound and other β-branched ncAAs is therefore of paramount importance for the rational design of novel peptides and materials with tailored structures and functions. frontiersin.orgnih.gov This control allows for the fine-tuning of biological activity, metabolic stability, and material properties. nih.gov

Table of Expected Conformational Preferences of 2-amino-3-ethylpentanoic acid Diastereomers in a Peptide Chain

| Diastereomer | Expected Influence on Peptide Backbone | Potential Impact on Higher-Order Structure |

| (2S, 3S) | May stabilize specific turn structures or induce kinks in α-helices when incorporated into an L-peptide sequence. | Could promote the formation of specific, well-defined β-sheet assemblies or fibrils. |

| (2R, 3R) | As a D-amino acid analogue, it would significantly disrupt canonical L-peptide secondary structures. | May inhibit aggregation or lead to the formation of amorphous aggregates or distinct fibrillar morphologies. frontiersin.org |

| (2S, 3R) | The anti-relationship between the Cα and Cβ substituents will lead to different conformational constraints compared to the syn-isomers. | The resulting peptide conformation may favor unique packing arrangements in supramolecular assemblies. |

| (2R, 3S) | The D-α-carbon will dominate the overall conformational impact, likely disrupting L-peptide structures. | The specific stereochemistry at the β-carbon will further modulate the disruptive effect and could lead to novel assembly properties. |

Advanced Spectroscopic and Analytical Methodologies for Characterization of Ethyl 2 Amino 3 Ethylpentanoate

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is a cornerstone technique for the structural confirmation of Ethyl 2-amino-3-ethylpentanoate, providing vital information on its molecular weight and fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule undergoes ionization followed by fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of this compound is expected to follow pathways characteristic of amino acid esters. Alpha-cleavage is a dominant process for aliphatic amines. libretexts.org The molecular ion peak, corresponding to the intact molecule [C9H19NO2]+, would be observed, and its odd-numbered mass would be indicative of the nitrogen atom. libretexts.org Key fragmentation pathways would involve the loss of the ethoxycarbonyl group (-COOC2H5) and subsequent cleavages of the alkyl side chains. The base peak in the spectrum of primary amides often results from the McLafferty rearrangement. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]+• | [CH3CH2CH(CH2CH3)CH(NH2)COOCH2CH3]+• | 173 |

| [M-OC2H5]+ | [CH3CH2CH(CH2CH3)CH(NH2)CO]+ | 128 |

| [M-COOC2H5]+ | [CH3CH2CH(CH2CH3)CH(NH2)]+ | 100 |

| [M-CH(CH2CH3)CH(NH2)COOC2H3]+ | [CH3CH2]+ | 29 |

High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass of the molecular ion and its fragments, allowing for the unambiguous confirmation of the elemental composition.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide specific information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons would allow for the assignment of each hydrogen atom. For instance, the protons of the ethoxy group would appear as a triplet and a quartet, while the protons on the chiral centers and the ethyl side chain would exhibit more complex splitting patterns due to diastereotopicity.

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being indicative of their bonding environment. docbrown.info The carbonyl carbon of the ester group would resonate at a characteristic downfield shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH2CH3 | ~4.1 (q) | ~60 |

| -COOCH2CH3 | ~1.2 (t) | ~14 |

| -CH(NH2)- | ~3.5 (d) | ~55 |

| -CH(CH2CH3)- | ~1.8 (m) | ~45 |

| -CH(CH2CH3)- | ~1.4 (m) | ~25 |

| -CH(CH2CH3)CH2CH3 | ~0.9 (t) | ~11 |

| -CH(CH2CH3)CH2CH3 | ~0.9 (t) | ~11 |

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for conformational studies. mdpi.com By analyzing the through-space interactions between protons, the preferred conformation of the molecule in solution can be determined. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. Each functional group has characteristic vibrational frequencies, allowing for its identification.

The IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the ester group, and the C-H stretching of the alkyl chains. The bending vibrations of the amine group would also be observable.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the non-polar C-C bonds in the alkyl backbone. A detailed analysis of the vibrational spectra, often aided by computational calculations, can offer insights into the conformational isomers of the molecule. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300-3500 |

| Ester (C=O) | Stretching | 1730-1750 |

| Alkyl (C-H) | Stretching | 2850-2960 |

| Amine (N-H) | Bending | 1590-1650 |

| C-O | Stretching | 1000-1300 |

Note: This table presents typical wavenumber ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.net

While no specific crystal structure for this compound was found in the search results, related structures indicate that the analysis would reveal the preferred conformation of the molecule in the crystalline state and the nature of intermolecular interactions, such as hydrogen bonding involving the amine and ester groups, which govern the crystal packing. rsc.orgresearchgate.net

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment (e.g., GC-MS, LC-MS/MS)

Advanced chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound, often after derivatization to increase volatility. nih.gov It allows for the separation of the compound from a complex mixture and its subsequent identification based on its mass spectrum.

LC-MS/MS is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not amenable to GC. It is particularly useful for the analysis of amino acid esters in complex matrices. The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, making it ideal for quantitative analysis and purity assessment.

Specialized Spectroscopic Techniques (e.g., Circular Dichroism for Chiral Analysis)

This compound possesses two chiral centers, meaning it can exist as multiple stereoisomers. Circular Dichroism (CD) spectroscopy is a specialized technique that is highly sensitive to the stereochemistry of chiral molecules. nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov Since enantiomers interact differently with circularly polarized light, they will produce mirror-image CD spectra. This allows for the determination of the absolute configuration of the molecule, provided a reference spectrum is available or through comparison with theoretical calculations. Furthermore, CD spectroscopy can be used to determine the enantiomeric excess of a sample. nih.gov The CD signal is directly proportional to the concentration of the chiral sample, enabling quantitative analysis of enantiomeric mixtures. nih.gov

Theoretical and Computational Chemistry Studies of Ethyl 2 Amino 3 Ethylpentanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into molecular orbital energies, charge distribution, and thermodynamic stability.

For a molecule like Ethyl 2-amino-3-ethylpentanoate, key parameters of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Representative Calculated Electronic Properties of an Analogous Amino Acid Ester

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

This data is representative of a simple, non-aromatic amino acid ester and is intended for illustrative purposes.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations offer a window into the dynamic behavior of molecules, providing insights into their conformational preferences and interactions with their environment. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is key to understanding its three-dimensional structure and how it influences its physical and biological properties.

MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers that are most likely to be populated at a given temperature. By analyzing the trajectory of atomic motions over time, researchers can understand the transitions between different conformations and the flexibility of different parts of the molecule.

Furthermore, MD simulations can be used to study intermolecular interactions, for example, how this compound might interact with solvent molecules or a biological target. This is achieved by simulating the molecule in a box of explicit solvent molecules (e.g., water) and analyzing the radial distribution functions and hydrogen bonding patterns between the solute and solvent.

Table 2: Representative Conformational Data for an Analogous Amino Acid Ester from Molecular Dynamics

| Dihedral Angle | Most Populated Range (degrees) |

| Cα-Cβ | -60 to -80 |

| N-Cα | 160 to 180 |

| Cα-C' | -170 to 170 |

This data is representative and illustrates the type of information obtained from conformational analysis.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its synthesis and purification.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. By calculating the spectra for different possible isomers or conformers, computational results can help in the assignment of experimental spectra and the determination of the correct structure.

Similarly, the vibrational frequencies of a molecule can be calculated, which correspond to the peaks in its IR spectrum. This allows for the identification of characteristic functional groups, such as the C=O stretch of the ester and the N-H bends of the amine.

Table 3: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts for an Analogous Amino Acid Ester

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| α-H | 3.5 | 3.7 |

| β-H | 1.9 | 2.1 |

| Ester CH₂ | 4.1 | 4.2 |

| Ester CH₃ | 1.2 | 1.3 |

This data is for illustrative purposes to show the correlation between predicted and experimental values.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies.

For the synthesis of this compound, a common method is the Fischer esterification of the corresponding amino acid with ethanol (B145695) in the presence of an acid catalyst. Computational studies can model this reaction step-by-step, starting from the protonation of the carboxylic acid, followed by the nucleophilic attack of ethanol, and finally the elimination of water.

By calculating the energy profile of the reaction, the rate-determining step can be identified. Furthermore, the geometry of the transition state provides valuable information about the structural requirements for the reaction to occur.

Table 4: Representative Calculated Activation Energies for an Amino Acid Esterification Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Protonation of Carbonyl | 5.2 |

| Nucleophilic Attack | 15.8 |

| Proton Transfer | 8.1 |

| Water Elimination | 12.5 |

This data is representative of a typical Fischer esterification and is for illustrative purposes.

In Silico Design of Novel Derivatives and Synthetic Pathways

The insights gained from computational studies can be leveraged for the in silico design of novel derivatives of this compound with desired properties. By systematically modifying the structure of the parent molecule in a computational model, researchers can predict how these changes will affect its electronic, structural, and reactive properties.

For example, if the goal is to design a derivative with increased biological activity, computational docking studies can be used to predict the binding affinity of a library of virtual compounds to a specific protein target. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving time and resources.

Furthermore, computational tools can be used to explore and design novel synthetic pathways. By evaluating the thermodynamics and kinetics of different potential reactions, it is possible to identify more efficient and environmentally friendly routes to this compound and its derivatives.

Applications of Ethyl 2 Amino 3 Ethylpentanoate in Synthetic Chemistry

Utilization as a Chiral Building Block in Complex Organic Synthesis

In organic synthesis, a chiral building block is a relatively small molecule with a defined three-dimensional structure that is used as a starting material for the construction of larger, more complex molecules. Amino acids and their derivatives are prominent members of this class of compounds. nih.gov

Ethyl 2-amino-3-ethylpentanoate, as a derivative of the chiral amino acid 2-amino-3-ethylpentanoic acid, is a valuable building block for asymmetric synthesis. nih.govchemsrc.com The presence of a stereogenic center at the α-carbon allows chemists to introduce a specific chirality into a target molecule. This control over stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active compounds, where often only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect.

The synthetic utility of this compound lies in the reactivity of its two functional groups: the amino group and the ethyl ester group. These sites can be selectively modified or used as handles to connect with other molecules, building up a more complex molecular architecture while retaining the crucial stereochemical information from the original building block.

Role in the Construction of Peptidomimetics and Foldamers

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. nih.gov They are of significant interest in drug discovery because natural peptides, while biologically important, are often susceptible to rapid degradation by enzymes in the body. Incorporating non-proteinogenic amino acids, such as 2-amino-3-ethylpentanoic acid derived from its ethyl ester, is a key strategy in the design of robust peptidomimetics. nih.gov

The inclusion of this amino acid offers several advantages:

Increased Proteolytic Stability : The unique and bulky β,β-diethyl side chain can sterically hinder the approach of proteolytic enzymes, which are programmed to recognize and cleave peptide bonds adjacent to standard proteinogenic amino acids. This shielding effect can significantly increase the metabolic stability and biological half-life of the peptide mimic. nih.gov

Enhanced Chemical Diversity : The side chain introduces a chemical moiety not found in the 20 common proteinogenic amino acids, expanding the chemical space available for designing molecules that can interact with biological targets in novel ways. nih.gov

Structural Constraint : The steric bulk of the 3-ethyl group can force the peptide backbone into specific, predictable conformations. Molecules designed to adopt a particular three-dimensional shape are known as foldamers. By strategically placing residues like 2-amino-3-ethylpentanoic acid, chemists can create novel folded structures capable of mimicking protein secondary structures like β-sheets or α-helices to disrupt protein-protein interactions. nih.gov

Structural Comparison

| Compound | Type | Side Chain at α-carbon | Side Chain at β-carbon |

| Alanine | Proteinogenic Amino Acid | -H | -CH₃ |

| Valine | Proteinogenic Amino Acid | -H | -CH(CH₃)₂ |

| 2-amino-3-ethylpentanoic acid | Non-proteinogenic Amino Acid | -H | -CH(CH₂CH₃)₂ |

Application as an Intermediate in Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities for high-value applications, most notably for the pharmaceutical industry. This compound and its parent acid, 3-ethylnorvaline, function as specialized intermediates in the synthesis of such chemicals. chemsrc.com

As an intermediate, the compound is not the final product itself but a crucial precursor molecule that is converted through one or more subsequent reaction steps into the final active pharmaceutical ingredient (API) or other target molecule. Its role is to introduce a specific chiral fragment—the 2-amino-3-ethylpentanoyl unit—into the final structure. The use of pre-synthesized, chirally pure intermediates simplifies complex syntheses, often leading to more efficient and cost-effective manufacturing processes for high-value compounds. google.com

Precursor Relationship

| Precursor | Intermediate | Potential End-Product Class |

| 2-aminopyridine, ethyl acrylate | Ethyl 3-(pyridin-2-ylamino) propanoate google.com | Active Pharmaceutical Ingredients (e.g., Dabigatran) google.com |

| 2-amino-3-ethylpentanoic acid | This compound | Peptidomimetics, Specialized Fine Chemicals chemsrc.comnih.gov |

Potential in Catalysis as a Ligand Precursor or Chiral Auxiliary

In the field of catalysis, there is a continuous search for new molecules that can effectively control the stereochemical outcome of chemical reactions. Amino acids and their derivatives are attractive candidates for this purpose due to their inherent chirality and versatile functional groups.

Ligand Precursor : this compound can serve as a precursor for the synthesis of chiral ligands. The amino and ester functionalities can be chemically modified to create bidentate or polydentate ligands that can coordinate to a metal center. When used in a catalytic amount, the resulting chiral metal complex can mediate asymmetric reactions, transferring its "handedness" to the product molecules with high efficiency. Research into related compounds has shown that derivatives of amino acids can be used to create highly tunable bifunctional catalysts. chemsrc.com

Chiral Auxiliary : A chiral auxiliary is a compound that is temporarily incorporated into a substrate molecule to direct a stereoselective transformation. After the desired reaction is complete, the auxiliary is cleaved off and can often be recovered for reuse. The chiral center of this compound could be used to direct reactions on an attached prochiral substrate, with its significant steric bulk effectively blocking one face of the molecule, thereby forcing the reaction to occur on the other face.

Potential Catalytic Roles

| Role | Mechanism of Action |

| Ligand Precursor | The compound is modified and then bound to a metal, creating a chiral catalyst that influences the stereochemistry of a reaction. |

| Chiral Auxiliary | The compound is temporarily attached to a reactant to guide the stereochemical outcome of a reaction, after which it is removed. |

Emerging Research Directions and Future Perspectives

Development of Novel and More Efficient Synthetic Strategies

The synthesis of β-amino acids and their esters, including Ethyl 2-amino-3-ethylpentanoate, is moving beyond traditional multi-step methods which often require pre-functionalized starting materials and hazardous reagents. illinois.edu Emerging research is focused on creating more direct, atom-economical, and sustainable synthetic routes.

Key areas of development include:

Catalytic Innovations : Novel catalytic systems are at the forefront of modern synthesis. Palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines represent significant advances, allowing for the use of simpler building blocks. illinois.edu For a compound like this compound, this could translate to more efficient pathways from readily available precursors.

Enzymatic and Biocatalytic Methods : The use of enzymes such as transaminases and lipases offers high enantioselectivity under mild conditions. nih.govmdpi.com Transaminases, for instance, can be used for the asymmetric synthesis of optically pure β-amino acids from prochiral substrates, a strategy that is highly desirable for producing specific stereoisomers of this compound. nih.gov

C-H Functionalization : Direct C-H functionalization is a powerful strategy for streamlining synthesis by avoiding the need for pre-installed functional groups. mdpi.com Merging this with photochemistry provides an environmentally friendly approach to creating diverse non-proteinogenic amino acids under mild conditions. mdpi.com

Table 1: Comparison of Synthetic Strategies for β-Amino Acid Esters

| Strategy | Description | Potential Advantages for this compound |

| Traditional Methods | Includes conjugate additions, Mannich-type reactions, and Arndt-Eistert homologation. illinois.edu | Well-established procedures. |

| Modern Catalysis | Utilizes transition metals (e.g., Pd, Ni) to catalyze reactions like aminocarbonylation or carboxylation. illinois.edu | Higher efficiency, use of simpler starting materials. |

| Biocatalysis | Employs enzymes (e.g., lipases, transaminases) to achieve high stereoselectivity. nih.govmdpi.com | Green reaction conditions, access to enantiopure products. |

| Photoredox Catalysis | Uses light to mediate C-H functionalization and other bond-forming reactions. mdpi.com | Mild conditions, novel reactivity, sustainable energy source. |

Exploration of Unconventional Reactivity and Derivatization

Beyond its synthesis, research is exploring the unique reactivity of the β-amino acid scaffold to create novel derivatives and functional molecules. The ethyl groups at positions 2 and 3 of this compound provide specific steric and electronic properties that can be exploited in derivatization.

Peptidomimetics and Foldamers : β-amino acids are crucial building blocks for peptidomimetics and foldamers—oligomers that adopt stable, predictable secondary structures. acs.org Incorporating β-amino acids can enhance resistance to proteolytic degradation compared to natural α-peptides. acs.orgresearchgate.net The specific structure of this compound could be used to fine-tune the folding behavior and biological activity of these synthetic oligomers.

Heterocyclic Synthesis : β-amino acids and their esters are versatile precursors for synthesizing a wide range of biologically active heterocyclic compounds, such as β-lactams, pyrimidinones, and pyridines. mdpi.com The amino and ester functionalities can participate in various cyclization reactions, making this a promising avenue for drug discovery.

Polymer Synthesis : These molecules can be used as monomers in the synthesis of novel polymers. Poly(β-amino ester)s (PBAEs), for example, are a class of biodegradable polymers synthesized via the conjugate addition of amines to diacrylates and are widely investigated for gene delivery and other biomedical applications. nih.govresearcher.life

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous-flow synthesis is revolutionizing the production of fine chemicals and pharmaceuticals. This approach offers superior control over reaction parameters, enhanced safety, and potential for seamless scale-up.

Continuous-Flow Microreactors : The synthesis of β-amino acid esters has been successfully demonstrated in continuous-flow microreactors. mdpi.com For instance, lipase-catalyzed Michael additions of amines to acrylates can be performed with short residence times and under green reaction conditions. mdpi.comresearchgate.net This technology could enable the rapid and efficient production of this compound.

Automated Synthesis : Automated platforms are being developed for the synthesis of complex molecules, including peptides and proteins, with high fidelity and speed. An automated fast-flow instrument can perform hundreds of consecutive reactions, completing the synthesis of a long peptide chain in hours. Integrating such automated platforms with flow reactors could streamline the synthesis of derivatives and oligomers of this compound.

Advanced Analytical Methodologies for In Situ Monitoring of Reactions

To optimize synthetic processes, particularly in flow chemistry, real-time monitoring of reaction progress is essential. Advanced analytical techniques are being developed to provide detailed kinetic and mechanistic insights.

Fluorescent Tagging : Techniques like bioorthogonal non-canonical amino acid tagging (BONCAT) allow for the fluorescent tracking of protein synthesis by incorporating amino acid analogues. nih.govresearchgate.net This principle can be adapted for chemical synthesis, where tagged versions of reactants could be used to monitor reaction kinetics and efficiency in real-time using fluorescence spectroscopy. nih.govnih.gov

Rapid Chromatography : Ultra-high-performance liquid chromatography (UHPLC) methods are being developed for the rapid separation and sensitive measurement of amino acids and their derivatives. lcms.cz Coupling these methods with mass spectrometry or electrochemical detection allows for high-throughput analysis, which is crucial for optimizing reaction conditions in real-time.

Spectroscopic Methods : In situ spectroscopic techniques, such as Raman and infrared spectroscopy, can monitor the concentration of reactants and products directly within the reaction vessel without the need for sampling, providing immediate feedback for process control.

Table 2: Advanced Analytical Techniques for Reaction Monitoring

| Technique | Principle | Application in Synthesis of this compound |

| BONCAT | Incorporation of a non-canonical amino acid with a bioorthogonal handle (e.g., azide) followed by fluorescent labeling via click chemistry. nih.govresearchgate.net | Monitoring incorporation efficiency in peptide synthesis or derivatization reactions. |

| UHPLC | High-resolution chromatographic separation on columns with small particle sizes. lcms.cz | Fast and sensitive quantification of reactants, products, and byproducts to determine reaction kinetics. |

| In Situ Spectroscopy | Real-time analysis of the reaction mixture using techniques like Raman or FTIR. | Continuous, non-invasive monitoring of reaction progress in a flow reactor. |

| Mass Spectrometry | Ionization and mass analysis of molecules. | Identification of intermediates and products, providing mechanistic insights. nih.gov |

Computational Chemistry in Predictive Synthesis and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity, the design of novel molecules, and the elucidation of reaction mechanisms.

Density Functional Theory (DFT) : DFT calculations are used to model reaction pathways and predict activation energies, helping to identify the most plausible mechanisms and optimize reaction conditions. acs.org This approach can be used to design more efficient catalysts or select ideal substrates for the synthesis of this compound. chemrxiv.org

Predictive Modeling : Graph neural networks and other machine learning models are being trained on large datasets of chemical reactions to predict outcomes and suggest optimal synthetic routes. chemrxiv.org These data-driven approaches can accelerate the discovery of novel and efficient syntheses for complex molecules.

Molecular Design : Computational methods are employed to design novel molecules with desired properties. For instance, computational design can be used to create metalloproteins with unnatural amino acids or to predict the folding behavior of β-peptide foldamers containing this compound. nih.govacs.org

Expansion of Applications in Diverse Chemical Fields

The unique properties of β-amino acids and their derivatives are leading to their application in a growing number of fields beyond traditional medicinal chemistry.

Medicinal Chemistry : β-amino acids are vital components in the development of drugs due to their ability to form stable secondary structures and resist enzymatic degradation. researchgate.net They are used to create peptidomimetics with applications as antimicrobial agents, enzyme inhibitors, and receptor antagonists. mdpi.com

Materials Science : These compounds are being explored as monomers for advanced polymers and materials. For example, poly(ester amide)s based on α-amino acids have been used in additive manufacturing for biomedical applications, an area where β-amino acid derivatives could also find use. acs.org Highly thiolated poly(beta-amino ester)s are being developed as nanoparticles for redox-sensitive drug delivery. nih.gov

Agrochemicals : The biological activity of β-amino acid derivatives makes them attractive candidates for the development of new pesticides and other agrochemical products. hilarispublisher.com

Q & A

Q. How should researchers design kinetic studies to investigate the hydrolysis of this compound under physiological conditions?

- Methodological Answer : Use pH-stat titrations or LC-MS to monitor ester cleavage rates in buffers (pH 7.4, 37°C). Vary ionic strength and simulate biological matrices (e.g., serum albumin solutions) to assess stability. highlights the role of hydroxylation at the β-position in accelerating degradation, which should inform mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.